
Dbco-SS-COOH
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Overview
Description
Dbco-SS-COOH, also known as dibenzocyclooctyne-disulfide-carboxylic acid, is a multifunctional chemical linker molecule. Its molecular formula is C24H24N2O4S2, and it has a molecular weight of 468.6. This compound is recognized for its unique chemical structure and diverse applications in fields such as bioconjugation, materials science, and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-SS-COOH involves multiple steps. One common method includes the following steps:
Synthesis of 2-(2-pyridyl dithio) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to 2-aminoethanethiol hydrochloride to react.
Formation of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to a methanol solution of the previous compound.
Synthesis of dibenzocyclooctyne-disulfide-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include maintaining precise reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the final product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dbco-SS-COOH undergoes various chemical reactions, including:
Click Chemistry Reactions: The dibenzocyclooctyne group reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for copper ion catalysis.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing two thiol groups.
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-functionalized molecules, and the reaction typically occurs under mild conditions without the need for a catalyst.
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Click Chemistry: The major products are stable triazole-linked conjugates.
Disulfide Bond Cleavage: The cleavage results in the formation of two free thiol groups.
Scientific Research Applications
Dbco-SS-COOH has a wide range of applications in scientific research:
Bioconjugation: It is used to link biomolecules such as proteins and nucleic acids for labeling and detection purposes.
Materials Science: This compound is used to functionalize surfaces and materials, enhancing their stability and biocompatibility.
Fluorescent Labeling: It can be conjugated with fluorescent dyes for imaging and diagnostic applications.
Mechanism of Action
Dbco-SS-COOH exerts its effects through the following mechanisms:
Click Chemistry: The dibenzocyclooctyne group undergoes strain-promoted azide-alkyne cycloaddition, forming stable triazole linkages with azide groups.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing thiol groups that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dbco-PEG-COOH: Similar to Dbco-SS-COOH but contains a polyethylene glycol (PEG) linker instead of a disulfide bond.
Uniqueness
This compound is unique due to its combination of a dibenzocyclooctyne group, a disulfide bond, and a carboxylic acid group. This combination allows for versatile applications in bioconjugation, controlled drug release, and surface functionalization .
Properties
Molecular Formula |
C24H24N2O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O4S2/c27-22(12-15-31-32-16-13-24(29)30)25-14-11-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |
InChI Key |
SIYBISHPXXHBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCC(=O)O |
Origin of Product |
United States |
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